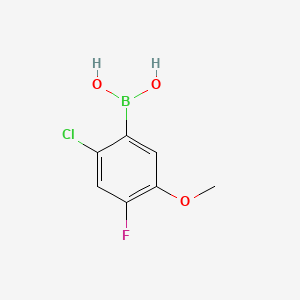

2-Chloro-4-fluoro-5-methoxyphenylboronic acid

Vue d'ensemble

Description

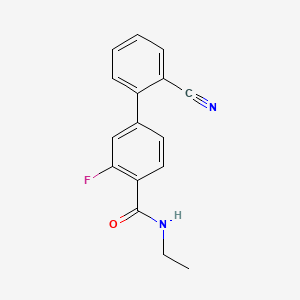

2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a chemical compound with the empirical formula C7H7BClFO3 and a molecular weight of 204.39 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

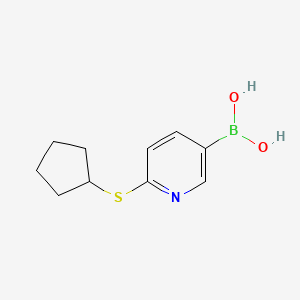

The SMILES string for this compound is COC1=CC(B(O)O)=C(C=C1F)Cl . This notation provides a way to represent the structure of the compound in a text format.Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used for the synthesis of biologically active molecules and heterobiaryls .Applications De Recherche Scientifique

2-Chloro-4-fluoro-5-methoxyphenylboronic acid has been used extensively in scientific research due to its unique properties. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of drugs and other compounds, and as a tool for studying the structure and function of proteins. This compound has also been used to study the mechanism of action of drugs and to design new drugs.

Mécanisme D'action

Target of Action

2-Chloro-4-fluoro-5-methoxyphenylboronic acid is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic molecules that are to be coupled .

Mode of Action

The compound acts as a nucleophile in the Suzuki-Miyaura cross-coupling reaction . It interacts with its targets by transferring its boron-bound organic group to a palladium catalyst, which has undergone oxidative addition with an organic halide . This transmetalation process results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical synthesis pathways . The newly formed carbon-carbon bond can lead to the production of biologically active molecules, including heterobiaryls and antithrombotic drugs .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules . The specific molecular and cellular effects would depend on the nature of these products.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction may be affected by the presence of water . Additionally, the stability of the compound may be influenced by storage conditions . It is recommended to keep the compound in a dry, cool, and well-ventilated place .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it can be used to synthesize a variety of compounds quickly and with minimal waste. Additionally, its catalytic activity can be used to facilitate the formation of new bonds between molecules.

However, there are also some limitations to the use of this compound in laboratory experiments. First, its mechanism of action is not fully understood, so its effects on biochemical and physiological processes are not well-understood. Second, its use in certain experiments may require special safety precautions due to its potential toxicity. Finally, its use in certain experiments may require the use of specialized equipment, such as a fume hood.

Orientations Futures

The potential applications of 2-Chloro-4-fluoro-5-methoxyphenylboronic acid are vast, and there are many possible future directions for research. One possible direction is the use of this compound in the development of new drugs and other compounds. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of its effects on biochemical and physiological processes. Finally, further research into the safety and efficacy of this compound could lead to its use in clinical trials.

Méthodes De Synthèse

2-Chloro-4-fluoro-5-methoxyphenylboronic acid can be synthesized in a variety of ways, including the use of boronic acid derivatives, boronate esters, and boronic acid-catalyzed reactions. The most efficient and cost-effective method for synthesizing this compound involves the use of boronate esters. This method involves the reaction of a boronate ester with a phenylboronic acid derivative in the presence of an aqueous acid. The reaction produces this compound in a relatively short amount of time and with minimal waste.

Safety and Hazards

Propriétés

IUPAC Name |

(2-chloro-4-fluoro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSUZUNCVLTXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681866 | |

| Record name | (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-46-0 | |

| Record name | Boronic acid, B-(2-chloro-4-fluoro-5-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B595194.png)

![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)